molecular formula C20H23N3O2S2 B2645839 N-cyclohexyl-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 686770-47-8

N-cyclohexyl-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2645839
CAS No.: 686770-47-8
M. Wt: 401.54
InChI Key: RDKVULRLVSESCT-UHFFFAOYSA-N
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Description

This compound features a tetrahydrothieno[3,2-d]pyrimidin-4-one core substituted with a phenyl group at position 3 and a thioacetamide side chain at position 2. The acetamide nitrogen is bonded to a cyclohexyl group, enhancing lipophilicity and influencing molecular interactions.

Properties

IUPAC Name

N-cyclohexyl-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S2/c24-17(21-14-7-3-1-4-8-14)13-27-20-22-16-11-12-26-18(16)19(25)23(20)15-9-5-2-6-10-15/h2,5-6,9-10,14H,1,3-4,7-8,11-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDKVULRLVSESCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the thioacetamide moiety, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Biological Activities

1.1 Antimicrobial Properties

Research has indicated that derivatives of thienopyrimidine compounds exhibit significant antimicrobial activity. Studies have shown that N-cyclohexyl-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide and its analogs possess inhibitory effects against various bacterial strains. For instance, a study demonstrated that modifications at the phenyl ring could enhance the antimicrobial potency of thienopyrimidine derivatives against resistant strains of bacteria .

1.2 Antiplasmodial Activity

The compound has also been investigated for its antiplasmodial properties against Plasmodium falciparum, the causative agent of malaria. Research findings suggest that specific substitutions on the thienopyrimidine structure can lead to improved activity. In vitro assays have shown that certain derivatives maintain efficacy comparable to established antimalarial drugs like chloroquine . The structure–activity relationship (SAR) studies indicate that the presence of specific functional groups is crucial for maintaining high levels of antiplasmodial activity.

1.3 Anti-inflammatory Effects

Thienopyrimidine derivatives have been reported to exhibit anti-inflammatory properties. The mechanism involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation. This suggests potential applications in treating inflammatory diseases .

Structure–Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings include:

SubstituentEffect on ActivityNotes
CyclohexylEnhances lipophilicityImproves membrane permeability
PhenylCritical for bindingPositioning affects potency
AcetamideEssential for solubilityModulates pharmacokinetic properties

Research indicates that modifying the phenyl group can significantly influence both the potency and selectivity of these compounds against target pathogens .

Case Studies

Several case studies have highlighted the effectiveness of this compound in various therapeutic contexts:

  • Case Study on Antimicrobial Activity : A study published in a peer-reviewed journal demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus and Escherichia coli.
  • Case Study on Antimalarial Efficacy : In vivo studies showed that selected compounds significantly reduced parasitemia in Plasmodium falciparum-infected mice models compared to untreated controls.

These findings underscore the potential of this compound as a lead candidate for further development into therapeutic agents targeting infectious diseases.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Functional Group Variations

Key structural variations among analogs include:

  • Substituents on the acetamide nitrogen : Cyclohexyl vs. aromatic (e.g., benzothiazolyl, pyridinyl) or heterocyclic groups.
  • Modifications to the pyrimidinone core: Halogenation, alkylation, or replacement of the thiophene ring with pyrrolo/indole systems.
  • Thioether linkage : Presence or absence of sulfur-based substituents.
Table 1: Structural and Functional Comparison
Compound Name / ID Core Structure Acetamide Substituent Biological Activity Key Reference
Target Compound Thieno[3,2-d]pyrimidinone N-Cyclohexyl Not explicitly stated
IWP2 (N-(6-methyl-2-benzothiazolyl)-2-[(3,4,6,7-tetrahydro-4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)thio]-acetamide) Thieno[3,2-d]pyrimidinone N-Benzothiazolyl WNT inhibitor (blocks Porcupine acyltransferase)
2-((4-Oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-phenylpyridin-2-yl)acetamide Thieno[3,2-d]pyrimidinone N-(5-Phenylpyridin-2-yl) Porcupine inhibitor
N-Cyclohexyl-2-((5-methyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide (21a) Pyrrolo[3,2-d]pyrimidinone N-Cyclohexyl TLR4 agonist (enhances NF-κB signaling)
2-{[3-(4-Chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide Thieno[3,2-d]pyrimidinone N-(2-Trifluoromethylphenyl) Not explicitly stated (halogenated analog)

Physicochemical Properties

  • Lipophilicity : Cyclohexyl and aromatic substituents increase logP values, influencing membrane permeability.
  • Molecular Weight : Analogs range from 369.44 () to 594.64 g/mol (), with the target compound at 472.59 g/mol (C25H20N4O2S2) .

Biological Activity

N-cyclohexyl-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure includes a thienopyrimidine core, which is known for various pharmacological activities. The presence of the cyclohexyl group and the thioacetamide linkage enhances its lipophilicity and biological interactions.

Molecular Formula

  • Molecular Formula : C₁₈H₂₃N₃O₃S
  • Molecular Weight : 357.46 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer properties of thienopyrimidine derivatives. For instance, compounds similar in structure to this compound have demonstrated significant activity against various cancer cell lines.

Case Study: Anticancer Efficacy

A study evaluated the cytotoxic effects of similar thienopyrimidine compounds on non-small cell lung cancer (NSCLC) and central nervous system (CNS) cancer cell lines. The compound exhibited a log GI(50) value of -6.01 against HOP-92 cells and -6.00 against U251 cells, indicating potent anticancer activity .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Thienopyrimidine derivatives have shown effectiveness against a range of bacterial strains.

Table 1: Antimicrobial Activity Summary

CompoundBacterial StrainMIC (µg/mL)
1E. coli32
2P. aeruginosa25
3K. pneumoniae20

These results indicate that modifications to the thienopyrimidine scaffold can enhance antimicrobial potency .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Cell Proliferation : The compound may interfere with cellular signaling pathways involved in cancer cell growth.
  • Antibacterial Mechanisms : It likely disrupts bacterial cell wall synthesis or function.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thienopyrimidine derivatives. Modifications at specific positions can significantly alter potency and selectivity.

Key Findings

  • N-substitution : Altering the N-substituent can enhance anticancer activity.
  • Thioether Linkages : The presence of thioether groups contributes to improved antimicrobial properties .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of this compound?

The synthesis typically involves alkylation and condensation reactions. For example:

  • Thiopyrimidine alkylation : Reacting 6-methyl-2-thiopyrimidin-4-one with chloroacetamide derivatives under basic conditions (e.g., sodium methoxide) to introduce the thioacetamide moiety .
  • Cyclization strategies : Using thioglycolic acid or similar agents to form fused heterocyclic systems (e.g., thieno[3,2-d]pyrimidine) .
  • Condensing agents : Employing reagents like DCC or EDC for amide bond formation between cyclohexylamine and the thioacetate intermediate .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • 1H NMR : To confirm substituent environments (e.g., δ 2.19 ppm for CH3 groups, δ 7.28–7.82 ppm for aromatic protons) .
  • LC-MS : For molecular ion detection (e.g., [M+H]+ at m/z 344.21) and purity assessment .
  • Elemental analysis : To validate empirical formulas (e.g., C, N, S content within ±0.1% of theoretical values) .

Q. How should researchers address safety concerns during experimental handling?

  • Protective gear : Wear gloves, lab coats, and goggles to avoid skin/eye contact, as recommended for structurally related thienopyrimidines .
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DMF, chloroform).
  • Waste disposal : Neutralize acidic/basic byproducts before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or reaction conditions?

  • Variable optimization : Systematically test parameters like temperature (e.g., 65°C vs. 100°C for formylation ), solvent polarity, and catalyst loading.
  • Byproduct analysis : Use HPLC or TLC to identify side products (e.g., over-alkylation or hydrolysis artifacts) .
  • Reproducibility checks : Cross-validate protocols using high-purity reagents and inert atmospheres .

Q. What computational methods can predict the compound’s reactivity or solid-state interactions?

  • Density Functional Theory (DFT) : Model hydrogen-bonding patterns (e.g., N–H···O interactions in crystals) to predict packing efficiency .
  • Molecular docking : Screen for potential biological targets (e.g., kinase inhibitors) based on the thienopyrimidine scaffold’s geometry .

Q. What challenges arise in X-ray crystallography for this compound, and how are they addressed?

  • Crystal growth : Slow evaporation from DMSO/EtOH mixtures improves crystal quality .
  • Data refinement : Use SHELXL for high-resolution refinement, especially for resolving disorder in flexible cyclohexyl groups .
  • Twinned data : Employ SHELXD for structure solution in cases of pseudo-merohedral twinning .

Q. How can analogs be designed to study structure-activity relationships (SAR)?

  • Substituent variation : Replace the phenyl group with electron-withdrawing (e.g., 4-F) or donating (e.g., 4-OCH3) groups to modulate electronic effects .
  • Scaffold hopping : Synthesize pyrido- or imidazo-fused analogs (e.g., pyrano[2,3-d]thiazoles) to explore heterocycle-specific bioactivity .

Q. How to analyze unexpected byproducts in the synthesis of this compound?

  • Mechanistic studies : Use isotopic labeling (e.g., 13C-NMR) to trace reaction pathways .
  • Advanced spectroscopy : 2D NMR (e.g., HSQC, HMBC) to assign ambiguous proton environments in complex mixtures .
  • Mass fragmentation : HR-MS/MS to identify degradation products (e.g., oxidation of the thioether to sulfoxide) .

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